molecular formula C10H18O2 B14643531 Methyl 4-cyclopentylbutanoate CAS No. 53393-88-7

Methyl 4-cyclopentylbutanoate

Cat. No.: B14643531
CAS No.: 53393-88-7
M. Wt: 170.25 g/mol
InChI Key: AVHYFUMPMJDUTH-UHFFFAOYSA-N
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Description

Methyl 4-cyclopentylbutanoate is an organic compound belonging to the ester family Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyclopentylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-cyclopentylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: 4-cyclopentylbutanoic acid.

    Reduction: 4-cyclopentylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyclopentylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and as a component in perfumes and flavorings.

Mechanism of Action

The mechanism of action of methyl 4-cyclopentylbutanoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can then exert its effects on molecular targets and pathways.

Comparison with Similar Compounds

    Methyl 4-cyclohexylbutanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Methyl 4-cyclopropylbutanoate: Contains a cyclopropyl group, leading to different chemical properties.

Uniqueness: Methyl 4-cyclopentylbutanoate is unique due to its cyclopentyl group, which imparts distinct steric and electronic effects compared to other cycloalkyl esters. These differences can influence its reactivity, biological activity, and applications in various fields.

Properties

CAS No.

53393-88-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 4-cyclopentylbutanoate

InChI

InChI=1S/C10H18O2/c1-12-10(11)8-4-7-9-5-2-3-6-9/h9H,2-8H2,1H3

InChI Key

AVHYFUMPMJDUTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1CCCC1

Origin of Product

United States

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